molecular formula C20H15N3O B1417970 2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form) CAS No. 851768-63-3

2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form)

Cat. No.: B1417970
CAS No.: 851768-63-3
M. Wt: 313.4 g/mol
InChI Key: GEUHINMXSZXTFV-UHFFFAOYSA-N
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Description

2,3-Dihydro-2-spiro-4’-[8’-aminonaphthalen-1’(4’H)-one]perimidine (contains o-form) is a complex organic compound known for its unique structural features and versatile applications This compound is characterized by a spiro linkage, which connects two cyclic structures, enhancing its stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2-spiro-4’-[8’-aminonaphthalen-1’(4’H)-one]perimidine typically involves multi-step organic reactions. One common method includes the condensation of naphthalene derivatives with perimidine precursors under controlled conditions. The reaction often requires catalysts such as Lewis acids to facilitate the formation of the spiro linkage. The process may involve:

    Condensation Reaction: Naphthalene derivatives react with perimidine precursors in the presence of a catalyst.

    Cyclization: Formation of the spiro linkage through intramolecular cyclization.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis. Industrial methods also emphasize the use of environmentally friendly solvents and catalysts to reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-spiro-4’-[8’-aminonaphthalen-1’(4’H)-one]perimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, which are useful in dye and pigment industries.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives, altering its physical and chemical properties.

    Substitution: The aminonaphthalene moiety allows for substitution reactions, where different functional groups can be introduced to modify the compound’s reactivity and application.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nitrating agents.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and reduced perimidine compounds. These products have applications in different industries, including pharmaceuticals and materials science.

Scientific Research Applications

2,3-Dihydro-2-spiro-4’-[8’-aminonaphthalen-1’(4’H)-one]perimidine is extensively studied for its applications in:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and photochromic materials.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The aminonaphthalene moiety is particularly important for its binding affinity and specificity. The spiro linkage provides structural rigidity, enhancing the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-2-spiro-4’-[8’-hydroxynaphthalen-1’(4’H)-one]perimidine
  • 2,3-Dihydro-2-spiro-4’-[8’-methylnaphthalen-1’(4’H)-one]perimidine

Uniqueness

Compared to similar compounds, 2,3-Dihydro-2-spiro-4’-[8’-aminonaphthalen-1’(4’H)-one]perimidine is unique due to the presence of the amino group, which significantly enhances its reactivity and potential applications. The spiro linkage also distinguishes it from other naphthalene derivatives, providing a unique structural framework that influences its chemical behavior and stability.

This comprehensive overview highlights the significance of 2,3-Dihydro-2-spiro-4’-[8’-aminonaphthalen-1’(4’H)-one]perimidine in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for ongoing research and development.

Properties

IUPAC Name

8'-aminospiro[1,3-dihydroperimidine-2,4'-naphthalene]-1'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c21-14-7-3-6-13-19(14)17(24)10-11-20(13)22-15-8-1-4-12-5-2-9-16(23-20)18(12)15/h1-11,22-23H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUHINMXSZXTFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC4(C=CC(=O)C5=C4C=CC=C5N)NC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659792
Record name 5-Amino-1'H,3'H,4H-spiro[naphthalene-1,2'-perimidin]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851768-63-3
Record name 5-Amino-1'H,3'H,4H-spiro[naphthalene-1,2'-perimidin]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form)
Reactant of Route 2
2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form)
Reactant of Route 3
2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form)
Reactant of Route 4
2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form)
Reactant of Route 5
2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form)
Reactant of Route 6
2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form)

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